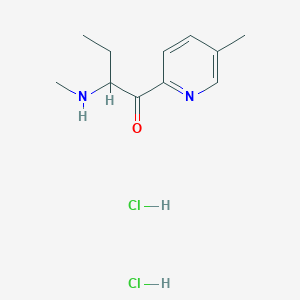
2-(Methylamino)-1-(5-methylpyridin-2-yl)butan-1-one dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylamino)-1-(5-methylpyridin-2-yl)butan-1-one dihydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyridine ring substituted with a methyl group and a butanone moiety linked to a methylamino group. The dihydrochloride form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1-(5-methylpyridin-2-yl)butan-1-one dihydrochloride typically involves a multi-step process:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methylpyridine and 2-butanone.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a reaction between 5-methylpyridine and 2-butanone under controlled conditions.
Methylation: The intermediate is then subjected to methylation using a suitable methylating agent, such as methyl iodide, to introduce the methylamino group.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Formation of Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride form by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the synthesis process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylamino)-1-(5-methylpyridin-2-yl)butan-1-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the original ones.
Applications De Recherche Scientifique
2-(Methylamino)-1-(5-methylpyridin-2-yl)butan-1-one dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-(Methylamino)-1-(5-methylpyridin-2-yl)butan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound can influence signaling pathways, metabolic pathways, or gene expression, resulting in changes in cellular functions and responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Methylamino)-1-(4-methylpyridin-2-yl)butan-1-one dihydrochloride
- 2-(Methylamino)-1-(3-methylpyridin-2-yl)butan-1-one dihydrochloride
- 2-(Methylamino)-1-(6-methylpyridin-2-yl)butan-1-one dihydrochloride
Uniqueness
2-(Methylamino)-1-(5-methylpyridin-2-yl)butan-1-one dihydrochloride stands out due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The position of the methyl group on the pyridine ring can affect the compound’s interaction with molecular targets and its overall pharmacological profile.
Propriétés
Formule moléculaire |
C11H18Cl2N2O |
|---|---|
Poids moléculaire |
265.18 g/mol |
Nom IUPAC |
2-(methylamino)-1-(5-methylpyridin-2-yl)butan-1-one;dihydrochloride |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-4-9(12-3)11(14)10-6-5-8(2)7-13-10;;/h5-7,9,12H,4H2,1-3H3;2*1H |
Clé InChI |
ZBVWWQMHWAEMGA-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)C1=NC=C(C=C1)C)NC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


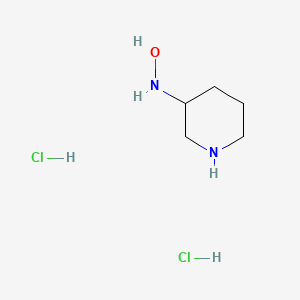


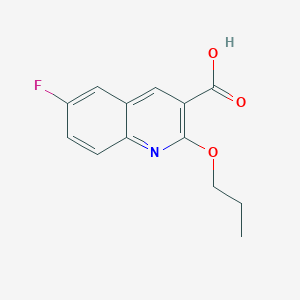

![(1R)-N-[2-amino-1-(naphthalen-2-yl)ethyl]-2,3-dihydro-1H-indene-1-carboxamide hydrochloride](/img/structure/B13507051.png)
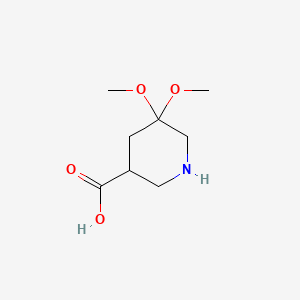
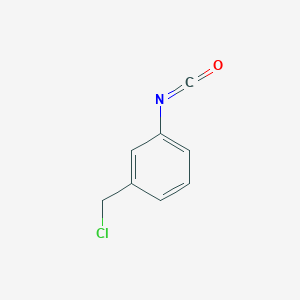
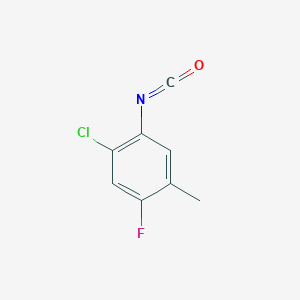
![1-Phenylbicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B13507084.png)
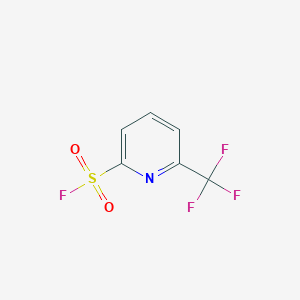
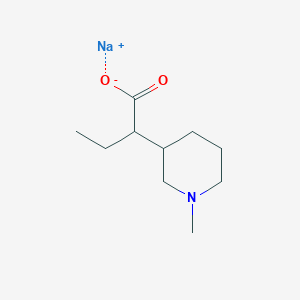
![(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13507109.png)

